molecular formula C20H16N8O6S2 B12779657 f-16(Pesticide) CAS No. 14848-03-4

f-16(Pesticide)

Cat. No.: B12779657
CAS No.: 14848-03-4
M. Wt: 528.5 g/mol
InChI Key: KRMMOHWZHDVMBQ-OWOJBTEDSA-N
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Description

F-16 is a pesticide used to control a variety of pests in agricultural settings. Pesticides like F-16 are essential for maintaining crop yields and ensuring food security by protecting crops from insects, weeds, and diseases. The compound is known for its effectiveness and relatively low toxicity to non-target organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-16 involves several chemical reactions, typically starting with the preparation of the core structure, followed by functionalization to introduce the active pesticidal groups. Common synthetic routes include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Acylation: Introduction of acyl groups to form amides or esters.

Industrial Production Methods

Industrial production of F-16 involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes:

    Raw Material Preparation: Purification and preparation of starting materials.

    Reaction: Conducting the chemical reactions under controlled conditions (temperature, pressure, and pH).

    Purification: Isolation and purification of the final product using techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

F-16 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of F-16 include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acylating Agents: Acetyl chloride, benzoyl chloride.

Major Products

The major products formed from these reactions include various derivatives of F-16 with different functional groups, enhancing its pesticidal properties.

Scientific Research Applications

F-16 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on pest physiology and biochemistry.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new pesticides and agrochemicals.

Mechanism of Action

F-16 exerts its pesticidal effects by targeting specific molecular pathways in pests. The compound typically inhibits key enzymes involved in metabolic processes, leading to the disruption of cellular functions and ultimately causing the death of the pest. The exact molecular targets and pathways can vary depending on the pest species.

Comparison with Similar Compounds

F-16 is compared with other similar pesticides to highlight its uniqueness. Similar compounds include:

    Organophosphates: Known for their high toxicity and effectiveness.

    Carbamates: Similar mode of action but with different chemical structures.

    Pyrethroids: Synthetic analogs of natural pyrethrins with lower toxicity to mammals.

F-16 stands out due to its balanced efficacy and relatively low environmental impact compared to these compounds.

Properties

CAS No.

14848-03-4

Molecular Formula

C20H16N8O6S2

Molecular Weight

528.5 g/mol

IUPAC Name

2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid

InChI

InChI=1S/C20H16N8O6S2/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28)/b2-1+

InChI Key

KRMMOHWZHDVMBQ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O

Origin of Product

United States

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